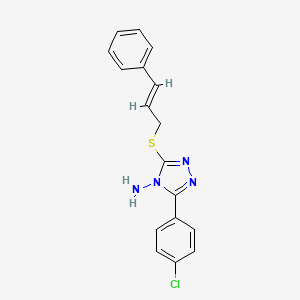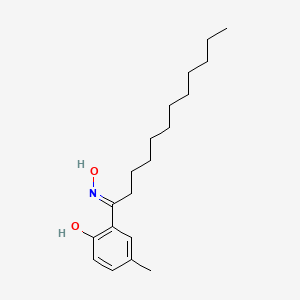
3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorophenylhydrazine with cinnamyl chloride in the presence of a base to form the intermediate hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired triazole derivative. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Análisis De Reacciones Químicas
3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.
Medicine: Due to its triazole structure, it is being investigated for its potential as an anticancer and antiviral agent.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
3-(4-Chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine can be compared with other triazole derivatives such as:
3-(4-Chlorophenyl)-2-(cinnamylthio)-4(3H)-quinazolinone: This compound has a similar structure but differs in its quinazolinone ring, which may result in different biological activities.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound has a different functional group, which can affect its chemical reactivity and applications.
Propiedades
Número CAS |
577768-60-6 |
|---|---|
Fórmula molecular |
C17H15ClN4S |
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H15ClN4S/c18-15-10-8-14(9-11-15)16-20-21-17(22(16)19)23-12-4-7-13-5-2-1-3-6-13/h1-11H,12,19H2/b7-4+ |
Clave InChI |
PJWNWKCEAVLPQI-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)



![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)
![N-[4-(5-formyl-2-furyl)phenyl]acetamide](/img/structure/B12010678.png)




